molecular formula C11H19IN2O B2427008 1-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole CAS No. 1855945-81-1

1-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole

Cat. No.: B2427008
CAS No.: 1855945-81-1
M. Wt: 322.19
InChI Key: COGVNTUQQKJMCE-UHFFFAOYSA-N
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Description

1-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a butyl group at the first position, an iodine atom at the fourth position, and a propoxymethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole can be achieved through a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or its derivatives to form the pyrazole ring.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a strong base like sodium hydride.

    Iodination: The iodine atom can be introduced through electrophilic substitution using iodine or an iodine-containing reagent.

    Addition of the Propoxymethyl Group: The propoxymethyl group can be added via nucleophilic substitution using a suitable propoxymethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of deiodinated pyrazole derivatives.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propoxymethyl group may enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-4-chloro-5-(propoxymethyl)-1H-pyrazole
  • 1-butyl-4-bromo-5-(propoxymethyl)-1H-pyrazole
  • 1-butyl-4-fluoro-5-(propoxymethyl)-1H-pyrazole

Uniqueness

1-butyl-4-iodo-5-(propoxymethyl)-1H-pyrazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can lead to distinct chemical and physical properties.

Properties

IUPAC Name

1-butyl-4-iodo-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-3-5-6-14-11(9-15-7-4-2)10(12)8-13-14/h8H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGVNTUQQKJMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)I)COCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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